molecular formula C13H16O3 B1296459 7-Oxo-7-phenylheptanoic acid CAS No. 7472-43-7

7-Oxo-7-phenylheptanoic acid

Cat. No.: B1296459
CAS No.: 7472-43-7
M. Wt: 220.26 g/mol
InChI Key: DOQWHEUDAHLEPT-UHFFFAOYSA-N
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Description

7-Oxo-7-phenylheptanoic acid (CAS: 7472-43-7) is a keto-substituted carboxylic acid characterized by a seven-carbon aliphatic chain with a phenyl group and a ketone group at the terminal position. Its molecular formula is C₁₃H₁₆O₃, and it is synthesized via catalytic hydroboration followed by oxidation and acidification. The compound is typically isolated as a white solid with a yield of 68% using column chromatography (EtOAc:pentane +1% AcOH) .

Key spectral data includes:

  • ¹H NMR (600 MHz, CDCl₃): δ 7.95 (d, 2H), 7.56 (t, 1H), 7.46 (t, 2H), 2.99 (t, 2H), 2.39 (t, 2H), and signals for aliphatic protons .
  • ¹³C NMR (151 MHz, CDCl₃): δ 200.3 (ketone), 179.4 (carboxylic acid), and aromatic carbons at 137.1–128.2 ppm .

This compound serves as a precursor in organic synthesis, particularly for esters (e.g., fragrances) and specialized intermediates .

Properties

IUPAC Name

7-oxo-7-phenylheptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O3/c14-12(11-7-3-1-4-8-11)9-5-2-6-10-13(15)16/h1,3-4,7-8H,2,5-6,9-10H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOQWHEUDAHLEPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00322739
Record name 6-Benzoylhexanoic acid
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Molecular Weight

220.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7472-43-7
Record name ζ-Oxobenzeneheptanoic acid
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name NSC 401949
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Record name 7472-43-7
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-Benzoylhexanoic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-oxo-7-phenylheptanoic acid typically involves the oxidation of 7-phenylheptanoic acid. One common method is the use of oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale oxidation processes. These processes are optimized for yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure high-quality product .

Chemical Reactions Analysis

Types of Reactions: 7-Oxo-7-phenylheptanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3) under acidic conditions.

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution: Grignard reagents, organolithium compounds.

Major Products:

Scientific Research Applications

7-Oxo-7-phenylheptanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-oxo-7-phenylheptanoic acid involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the enzyme tryptophan indole lyase, which plays a role in the production of indoxyl sulfate, a uremic toxin. This inhibition can slow the progression of renal failure in chronic kidney disease .

Comparison with Similar Compounds

5-Benzoylpentanoic Acid (CAS: 4144-62-1)

  • Structure : A five-carbon chain with a benzoyl group (C₆H₅CO-) at the terminal position.
  • Molecular Formula : C₁₂H₁₄O₃.
  • Applications: Used in pharmaceutical intermediates and polymer synthesis.

7-Benzoylheptanoic Acid (CAS: 66147-75-9)

  • Structure : Seven-carbon chain with a benzoyl group instead of a ketone.
  • Molecular Formula : C₁₄H₁₈O₃.
  • Key Difference : Replacement of the ketone with a benzoyl group increases steric bulk and electron-withdrawing effects, influencing its reactivity in nucleophilic acyl substitutions .

Substituent Variations

2-Methyl-7-oxo-7-phenylheptanoic Acid (CAS: 56721-56-3)

  • Structure : Methyl branch at the C-2 position of the aliphatic chain.
  • Molecular Formula : C₁₄H₁₈O₃.
  • This derivative is explored in specialized synthetic routes .

7-Oxo-7-(4-n-pentylphenyl)heptanoic Acid (CAS: 898791-49-6)

  • Structure : A 4-n-pentylphenyl substituent replaces the phenyl group.
  • Molecular Formula : C₁₈H₂₆O₃.
  • Applications: Enhanced lipophilicity due to the pentyl chain may improve compatibility with nonpolar matrices, making it suitable for lipid-based drug delivery systems .

Derivative Compounds

Ethyl 7-Oxo-7-phenylheptanoate

  • Structure : Ethyl ester of the parent acid.
  • Molecular Formula : C₁₆H₁₈O₃.
  • Properties: Colorless to pale yellow liquid; soluble in ethanol and DMF.
  • Applications: Key ingredient in fragrances for its "warm, aromatic" notes. Also used as a solvent in catalytic reactions .

Ethyl (Z)-7-Oxo-3-phenyl-2-heptenoate (CAS: 98525-83-8)

  • Structure : Unsaturated ester with a double bond at C-2 and phenyl at C-3.
  • Molecular Formula : C₁₅H₁₈O₃.
  • Synthesis : Achieved via stereoselective routes (62% yield). The conjugated system may enhance UV absorption, useful in photochemical studies .

Comparative Data Table

Compound Name CAS Number Molecular Formula Key Structural Feature Applications
7-Oxo-7-phenylheptanoic acid 7472-43-7 C₁₃H₁₆O₃ Terminal phenyl and ketone Synthetic intermediate
5-Benzoylpentanoic acid 4144-62-1 C₁₂H₁₄O₃ Shorter chain, benzoyl group Pharmaceuticals
2-Methyl-7-oxo-7-phenylheptanoic acid 56721-56-3 C₁₄H₁₈O₃ C-2 methyl branch Specialty synthesis
Ethyl 7-oxo-7-phenylheptanoate - C₁₆H₁₈O₃ Ethyl ester Fragrances, solvents
7-Oxo-7-(4-n-pentylphenyl)heptanoic acid 898791-49-6 C₁₈H₂₆O₃ 4-n-pentylphenyl substituent Lipid-based drug delivery

Research Insights

  • Reactivity: The ketone group in this compound facilitates nucleophilic attacks, while benzoyl variants (e.g., 7-benzoylheptanoic acid) undergo slower acylations due to reduced electrophilicity .
  • Thermal Stability : Derivatives like ethyl esters exhibit higher volatility, making them suitable for distillation-purified applications .

Biological Activity

7-Oxo-7-phenylheptanoic acid (C14H14O3) is an organic compound notable for its diverse biological activities, including anti-inflammatory, antioxidant, and anti-tumor properties. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C14H14O3
  • CAS Number : 7472-43-7
  • Solubility : Soluble in organic solvents such as ethanol and chloroform .

The biological activity of this compound is attributed to its interactions with various molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit tryptophan indole lyase, which is involved in the production of indoxyl sulfate, a uremic toxin. This inhibition may slow the progression of renal failure in chronic kidney disease.
  • Anti-inflammatory Activity : It inhibits enzymes that promote inflammation, thereby reducing inflammatory responses in conditions such as sepsis .
  • Antioxidant Properties : The compound scavenges free radicals, thereby reducing oxidative stress and protecting cells from damage caused by reactive oxygen species (ROS) .
  • Anti-tumor Effects : Research indicates that it can induce apoptosis in cancer cells and inhibit tumor growth, particularly in breast cancer models .

Case Studies and Experimental Data

  • Anti-inflammatory Effects :
    • A study published in the Journal of Medicinal Chemistry demonstrated that this compound significantly reduced inflammation in mice subjected to sepsis, showcasing its potential therapeutic role in inflammatory diseases .
  • Antioxidant Activity :
    • Research highlighted in the Journal of Agricultural and Food Chemistry indicated that the compound effectively protected human skin cells from UV-induced oxidative damage, reinforcing its role as a potent antioxidant .
  • Anti-tumor Properties :
    • In vivo studies revealed that this compound reduced tumor growth in animal models of breast cancer by inducing cell death pathways .

Comparative Analysis with Similar Compounds

The following table summarizes the structural and functional similarities between this compound and related compounds:

Compound NameMolecular FormulaKey Features
6-Benzoylhexanoic AcidC13H16O3Contains a benzoyl group; different reactivity
7-Aminoheptanoic AcidC7H15NO2Lacks the keto group; simpler amine structure
Phenylacetic AcidC8H8O2Aromatic carboxylic acid without heptanoic chain
2-Hydroxy-5-phenyloctanoic AcidC14H20O3Contains hydroxyl group; may exhibit different activity

Q & A

Q. What statistical approaches are suitable for analyzing dose-response relationships in toxicological studies?

  • Methodological Answer : Use nonlinear regression (e.g., log-dose vs. response) to calculate EC₅₀ values. Apply ANOVA for group comparisons and Kaplan-Meier survival analysis for longitudinal data. Report confidence intervals and p-values with correction for multiple comparisons .

Tables for Quick Reference

Property Value/Technique Source
Molecular FormulaC₁₃H₁₈O₂
CAS Registry Number7472-43-7
Key Spectroscopic Peaks¹H NMR (CDCl₃): δ 7.45 (phenyl), 2.35 (CH₂)
Safety PrecautionsAvoid dust formation; use PPE

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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